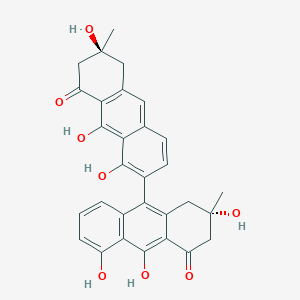
Peroxisomicine a1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Peroxisomicine a1 is a natural product that has been isolated from the fermentation broth of the actinomycete Streptomyces. It has been found to exhibit a wide range of biological activities, including antitumor, antibacterial, and antifungal properties. The compound has generated significant interest among researchers due to its potential for drug development.
Mecanismo De Acción
The exact mechanism of action of peroxisomicine a1 is not fully understood. However, it has been suggested that the compound exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been reported to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Efectos Bioquímicos Y Fisiológicos
Peroxisomicine a1 has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication and repair. The compound has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of peroxisomicine a1 for lab experiments is its potent antitumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell death and for developing new cancer therapies. However, the compound is difficult to synthesize and is not readily available in large quantities, which can limit its use in some experiments.
Direcciones Futuras
There are several potential future directions for research on peroxisomicine a1. One area of interest is the development of new synthetic methods for the compound, which could make it more readily available for research and drug development. Another area of interest is the investigation of the compound's mechanism of action, which could lead to the development of more effective cancer therapies. Finally, there is also potential for research on the use of peroxisomicine a1 as an antibiotic, due to its potent antibacterial and antifungal properties.
Métodos De Síntesis
The synthesis of peroxisomicine a1 is a challenging task due to its complex structure. Several synthetic approaches have been reported in the literature, including total synthesis and semi-synthesis. Total synthesis involves the construction of the entire molecule from simple starting materials, while semi-synthesis involves the modification of a natural product or a precursor molecule to obtain the desired compound.
Aplicaciones Científicas De Investigación
Peroxisomicine a1 has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been shown to possess antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics.
Propiedades
Número CAS |
110270-61-6 |
|---|---|
Nombre del producto |
Peroxisomicine a1 |
Fórmula molecular |
C30H26O8 |
Peso molecular |
514.5 g/mol |
Nombre IUPAC |
(3S)-3,8,9-trihydroxy-3-methyl-7-[(2S)-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-2,4-dihydroanthracen-1-one |
InChI |
InChI=1S/C30H26O8/c1-29(37)9-14-8-13-6-7-16(26(34)22(13)27(35)21(14)19(32)11-29)23-15-4-3-5-18(31)24(15)28(36)25-17(23)10-30(2,38)12-20(25)33/h3-8,31,34-38H,9-12H2,1-2H3/t29-,30-/m0/s1 |
Clave InChI |
FBPZAGOTWAVQJH-KYJUHHDHSA-N |
SMILES isomérico |
C[C@@]1(CC2=C(C(=O)C1)C(=C3C(=C2)C=CC(=C3O)C4=C5C[C@](CC(=O)C5=C(C6=C4C=CC=C6O)O)(C)O)O)O |
SMILES |
CC1(CC2=C(C(=O)C1)C(=C3C(=C2)C=CC(=C3O)C4=C5CC(CC(=O)C5=C(C6=C4C=CC=C6O)O)(C)O)O)O |
SMILES canónico |
CC1(CC2=C(C(=O)C1)C(=C3C(=C2)C=CC(=C3O)C4=C5CC(CC(=O)C5=C(C6=C4C=CC=C6O)O)(C)O)O)O |
Sinónimos |
Karwinskia toxin T-514 Peroxisomicine a1 T-514 toxin 514, Karwinskia |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



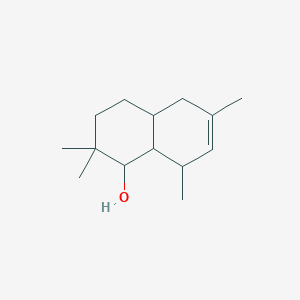
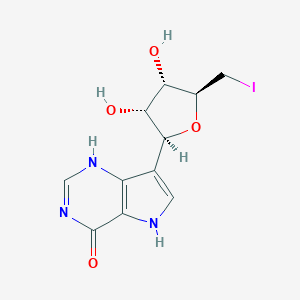
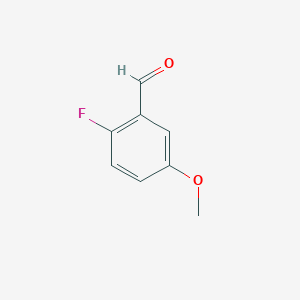


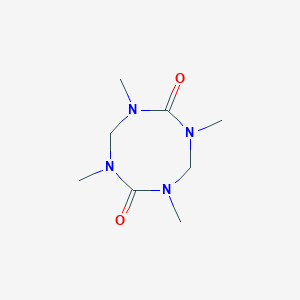

![5-Acetamido-4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B34874.png)
![1-(2-benzylsulfanylethyl)-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B34882.png)

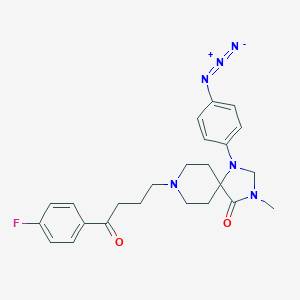

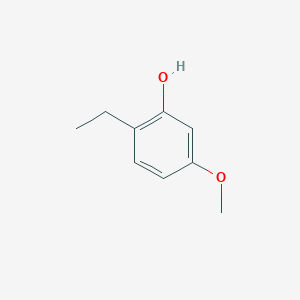
![Chromium(3+);[6-(diethylamino)-9-[2-(2-hydroxyethoxycarbonyl)phenyl]xanthen-3-ylidene]-diethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate](/img/structure/B34890.png)